molecular formula C19H15ClF3N3O3 B14947551 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B14947551
M. Wt: 425.8 g/mol
InChI Key: PDJPSFICHMAOIB-UHFFFAOYSA-N
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Description

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trifluoromethyl group, a phenylethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 2-phenylethylamine with glyoxal in the presence of an acid catalyst can yield the imidazolidinone intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Benzamide Formation: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinones: Compounds with a similar imidazolidinone core structure.

    Trifluoromethylated Compounds: Compounds containing a trifluoromethyl group.

    Benzamides: Compounds with a benzamide moiety.

Uniqueness

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the combination of its trifluoromethyl group, phenylethyl group, and benzamide moiety. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15ClF3N3O3

Molecular Weight

425.8 g/mol

IUPAC Name

3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C19H15ClF3N3O3/c20-14-8-4-7-13(11-14)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,24,27)(H,25,29)

InChI Key

PDJPSFICHMAOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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